molecular formula C64H95N19O13 B6348302 B-9430 CAS No. 180981-09-3

B-9430

Katalognummer B6348302
CAS-Nummer: 180981-09-3
Molekulargewicht: 1338.6 g/mol
InChI-Schlüssel: PVNQRMOWAXFQHU-REOWKGFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-9430 is a stable, potent, and long-lasting Bradykinin (BK) antagonist . It was developed by Gera at the Stewart laboratory . The amino acid sequence of this compound is Arg-Arg-Pro-Hyp-Gly-Igl-Ser-Igl-Oic-Arg . It shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC) . This compound is very resistant to kinases and thus shows a very long action in vivo .


Molecular Structure Analysis

The empirical formula of this compound is C64H95N19O13 · xC2HF3O2 . Its molecular weight on a free base basis is 1338.56 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water (≥2 mg/mL) . It should be stored under inert gas, protected from light, and at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Live Cell Imaging with B-9430 Derivatives

This compound, identified as d-Arg-[Hyp3, Igl5, D-Igl7, Oic8]-bradykinin, is a potent bradykinin B2 receptor antagonist that has been utilized in scientific research for its high affinity to bradykinin B2 receptors and, at higher concentrations, to B1 receptors. A significant application of this compound in scientific research is the development of fluorescent derivatives for live cell imaging. The derivatives, specifically B-10330 and B-10380, were synthesized by extending the N-terminus of this compound with fluorescent probes. These derivatives have been pharmacologically characterized and used for live cell imaging, allowing for the visualization of receptor localization and activity in real-time. B-10380, in particular, was effective in labeling the plasma membrane of HEK 293a cells expressing recombinant rabbit B2 receptors, facilitating studies on receptor dynamics without affecting non-transfected cells. This application underscores the potential of this compound derivatives in advancing our understanding of receptor-mediated cellular processes (Bawolak et al., 2008).

This compound in Neuroprotection Studies

Another critical application of this compound in scientific research is in the study of neuroprotection following global cerebral ischemia. This compound was used to investigate its influence on cerebral microcirculation and the outcome in Mongolian gerbils subjected to global cerebral ischemia. The treatment with this compound demonstrated a significant reduction in leukocyte-endothelium interactions post-ischemia, indicating an effective inhibition of inflammatory responses. However, despite these promising results in microcirculation dynamics, the administration of this compound did not lead to an improved outcome in terms of nerve cell damage or neurological scores. This study highlights the complex role of bradykinin receptors in cerebral ischemia and the potential therapeutic targets they represent, albeit with the need for further research to fully understand their mechanisms and implications (Lehmberg et al., 2000).

Wirkmechanismus

Target of Action

B-9430, also known as DArg-Arg-Pro-Hyp-Gly-Igl-Ser-DIgl-Oic-Arg, is a potent antagonist of the bradykinin B1 and B2 receptors . Bradykinin receptors are part of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in various physiological processes, including inflammation, pain sensation, blood pressure regulation, and more .

Mode of Action

As an antagonist, this compound binds to the bradykinin B1 and B2 receptors, blocking their activation by bradykinin . This prevents the downstream signaling pathways triggered by these receptors, thereby inhibiting the physiological responses they mediate .

Biochemical Pathways

Given its role as a bradykinin receptor antagonist, it likely impacts thekinin-kallikrein system , a complex network of proteins involved in inflammation, blood pressure regulation, and pain sensation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . Following intravenous administration, the compound was found to conform to a two-compartment model with an initial half-life of 14 minutes and a terminal half-life of 44 hours . The peak plasma level of this compound was detected in the microgram per milliliter range, and the levels were detectable for at least 24 hours . Preliminary oral bioavailability was found to be about 1% .

Result of Action

In vivo studies have shown that this compound can decrease the number of leukocytes attached to the endothelial surface and alleviate cerebral microcirculation in gerbils after global cerebral ischemia . This suggests that this compound may have potential therapeutic applications in conditions involving inflammation and ischemia.

Safety and Hazards

B-9430 should be handled with personal protective equipment/face protection . It should be stored in a place with adequate ventilation . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided .

Zukünftige Richtungen

The N-terminus of B-9430 has been extended with d-biotinyl (B-10330) or 5(6)-carboxyfluorescein-epsilon-aminocaproyl (B-10380) to derive fluorescent receptor probes . This suggests potential future directions in the development of new imaging agents for bradykinin receptors.

Biochemische Analyse

Biochemical Properties

B-9430 interacts with bradykinin B1 and B2 receptors . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC). BK receptors are expressed on almost all lung cancer cell lines and on many PC cells . This compound shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) .

Cellular Effects

This compound has been shown to influence cellular function by antagonizing the actions of bradykinin . By binding to bradykinin receptors, this compound can inhibit the signaling pathways activated by bradykinin, thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bradykinin B1 and B2 receptors, thereby inhibiting the actions of bradykinin . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to effectively inhibit leukocyte-endothelium interactions following global cerebral ischemia .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to significantly decrease the number of leukocytes attached to the endothelial surface in gerbils after global cerebral ischemia .

Metabolic Pathways

Given its role as a bradykinin receptor antagonist, it may be involved in the metabolism of bradykinin .

Transport and Distribution

Given its role as a bradykinin receptor antagonist, it is likely to be distributed wherever bradykinin receptors are present .

Subcellular Localization

Given its role as a bradykinin receptor antagonist, it is likely to be localized wherever bradykinin receptors are present .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNQRMOWAXFQHU-REOWKGFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H95N19O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.